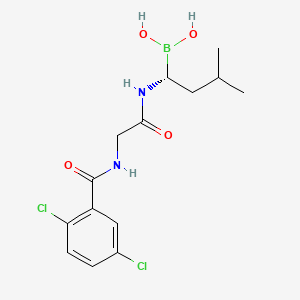
Flecainida
Descripción general
Descripción
La flecainida es un medicamento que se utiliza principalmente para prevenir y tratar las frecuencias cardíacas anormalmente rápidas, incluidas las taquicardias ventriculares y supraventriculares . Pertenece a la clase Ic de agentes antiarrítmicos y funciona al disminuir la entrada de sodio en las células del corazón, lo que provoca una prolongación del potencial de acción cardíaco . La this compound fue aprobada por primera vez para uso médico en los Estados Unidos en 1985 .
Aplicaciones Científicas De Investigación
La flecainida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en el estudio de agentes antiarrítmicos.
Biología: Investigado por sus efectos en los canales iónicos celulares y las propiedades electrofisiológicas.
Medicina: Se utiliza ampliamente en la investigación clínica para el tratamiento de arritmias, particularmente la fibrilación auricular y la taquicardia ventricular
Industria: Empleada en la industria farmacéutica para el desarrollo de fármacos antiarrítmicos y compuestos relacionados.
Mecanismo De Acción
La flecainida ejerce sus efectos bloqueando los canales de sodio en el corazón, lo que ralentiza la conducción a través del corazón y prolonga el potencial de acción cardíaco . Esta acción ayuda a estabilizar el ritmo del corazón y prevenir las frecuencias cardíacas rápidas anormales. La this compound aumenta selectivamente la refractariedad de la vía accesoria anterógrada y retrógrada, prolongando el intervalo PR y ensanchando el complejo QRS .
Análisis Bioquímico
Biochemical Properties
Flecainide interacts with various biomolecules, primarily blocking fast inward sodium channels and slowly unbinding during diastole . This blockade shortens the duration of action potentials through the Purkinjie fibers . Flecainide also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers . Lastly, flecainide blocks ryanodine receptor opening, reducing calcium release from the sarcoplasmic reticulum, which reduces depolarization of cells .
Cellular Effects
Flecainide has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . Its primary effect is to slow the rate of rise of the action potential, reducing the excitability of cells .
Molecular Mechanism
Flecainide exerts its effects at the molecular level by binding to and blocking sodium channels, thereby slowing the upstroke of the cardiac action potential . This slows the conduction of the electrical impulse within the heart. The greatest effect is on the His-Purkinje system and ventricular myocardium .
Temporal Effects in Laboratory Settings
In laboratory settings, flecainide’s effects change over time. It is well absorbed orally with peak plasma levels at 3 hours . The plasma half-life of unchanged flecainide is relatively long (mean 20 hours), indicating its stability .
Dosage Effects in Animal Models
In animal models, the effects of flecainide vary with different dosages. Flecainide caused a decrease in atrial fibrillatory rate in all animals and restored sinus rhythm in the animals with induced atrial fibrillation .
Metabolic Pathways
Flecainide is mainly metabolized to meta-O-dealkylated flecainide or the meta-O-dealkylated lactam of flecainide . Both of these metabolites are generally detected as glucuronide or sulfate conjugates . Flecainide’s metabolism involves the action of CYP2D6 and CYP1A2 .
Transport and Distribution
Flecainide is transported and distributed within cells and tissues. After oral administration in healthy human subjects, flecainide absorption is prompt and nearly complete . A substantial portion (mean 27%) of a dose is excreted in urine as unchanged flecainide .
Métodos De Preparación
La flecainida se puede sintetizar mediante un proceso de varios pasos. Un método común implica los siguientes pasos :
Materiales de partida: ácido 2,5-di(2,2,2-trifluoroetoxi)benzoico, cloroacetonitrilo, trietilamina y acetato de etilo.
Reacción de reflujo: Bajo protección de nitrógeno, una reacción de reflujo genera cianometil-2,5-di(2,2,2-trifluoroetoxi)benzoato.
Adición de 2-aminometilpiperidina: Esto se agrega junto con el acetato de etilo, y la reacción continúa bajo protección de nitrógeno para generar this compound.
Formación de acetato de this compound: Se agregan ácido acético y acetato de etilo a la this compound, y la reacción bajo protección de nitrógeno genera un producto crudo de acetato de this compound.
Refinamiento: El producto crudo se refina para obtener acetato de this compound puro.
Análisis De Reacciones Químicas
La flecainida experimenta varias reacciones químicas, que incluyen:
Oxidación y reducción: La this compound se puede oxidar o reducir en condiciones específicas, aunque las vías detalladas se discuten con menos frecuencia.
Reacciones de sustitución: La this compound puede experimentar reacciones de sustitución, particularmente involucrando su anillo aromático y cadenas laterales.
Reactivos y condiciones comunes: Los reactivos típicos incluyen agentes oxidantes, agentes reductores y varios disolventes. Las condiciones de reacción a menudo involucran temperaturas controladas y atmósferas inertes.
Productos principales: Los productos principales formados dependen de las reacciones y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes formas oxidadas de this compound.
Comparación Con Compuestos Similares
La flecainida a menudo se compara con otros agentes antiarrítmicos, como:
Metoprolol: Un betabloqueante utilizado para controlar la hipertensión y la angina.
Dofetilida: Otro agente antiarrítmico utilizado para indicaciones similares.
Encainida y propafenona: Otros agentes antiarrítmicos de clase Ic con mecanismos de acción similares.
La this compound es única en sus propiedades específicas de bloqueo de los canales de sodio y su eficacia en el tratamiento de arritmias tanto supraventriculares como ventriculares .
Propiedades
IUPAC Name |
N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBNUMBKLMJRSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54143-56-5 (monoacetate) | |
| Record name | Flecainide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023054 | |
| Record name | Flecainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Flecainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.24e-02 g/L | |
| Record name | Flecainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01195 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flecainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Flecainide blocks fast inward sodium channels and slowly unbinds during diastole, prolonging the refractory period of the heart. This blockade also shortens the duration of action potentials through the Purkinjie fibers. Flecainide also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers. Finally, flecainide also blocks ryanodine receptor opening, reducing calcium release from sarcoplasmic reticulum, which reduces depolarization of cells. | |
| Record name | Flecainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01195 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54143-55-4 | |
| Record name | Flecainide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54143-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flecainide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flecainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01195 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | flecainide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flecainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLECAINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K94FTS1806 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flecainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228-229 | |
| Record name | Flecainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01195 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B1672698.png)






